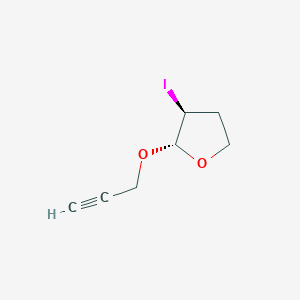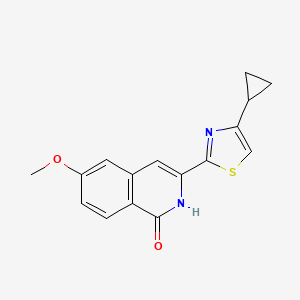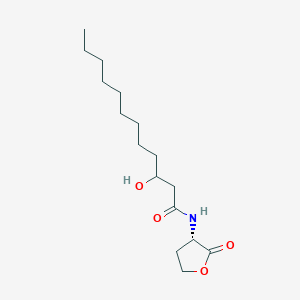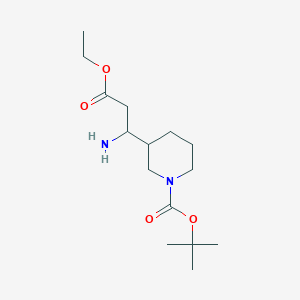
4-Bromo-5-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(trifluoromethoxy)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethoxylating agents like trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are commonly used.
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or alkyl-substituted quinoline derivatives.
Scientific Research Applications
4-Bromo-5-(trifluoromethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethoxy)quinoline depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.
Material Science: Its electronic properties are utilized in the design of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
- 4-Bromo-6-(trifluoromethoxy)quinoline
- 4-Bromo-8-(trifluoromethoxy)quinoline
- 4-Bromo-5-(trifluoromethyl)quinoline
Comparison:
- 4-Bromo-5-(trifluoromethoxy)quinoline is unique due to the specific positioning of the trifluoromethoxy group, which influences its reactivity and biological activity.
- 4-Bromo-6-(trifluoromethoxy)quinoline and 4-Bromo-8-(trifluoromethoxy)quinoline have different substitution patterns, leading to variations in their chemical and biological properties.
- 4-Bromo-5-(trifluoromethyl)quinoline lacks the oxygen atom in the trifluoromethoxy group, resulting in different electronic and steric effects.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications
Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
InChI Key |
PKURERVFIPFDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


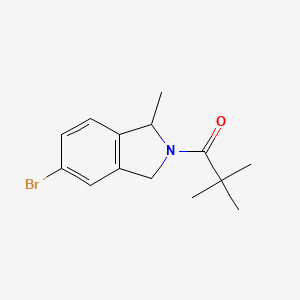
![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)


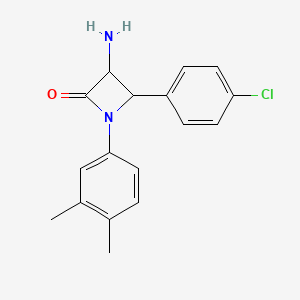
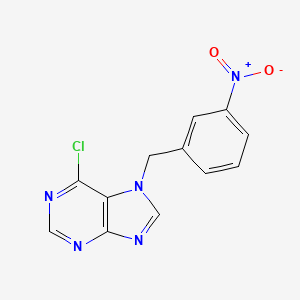
![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)



